molecular formula C13H22ClNO2 B12732896 alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride CAS No. 131961-22-3

alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride

Cat. No.: B12732896
CAS No.: 131961-22-3
M. Wt: 259.77 g/mol
InChI Key: QMRLBNRAHSIPMA-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methylbenzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with 3-methylbenzyl chloride under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-methylbenzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131961-22-3

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(3-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-11-5-4-6-12(9-11)13(15)10-16-8-7-14(2)3;/h4-6,9,13,15H,7-8,10H2,1-3H3;1H

InChI Key

QMRLBNRAHSIPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(COCCN(C)C)O.Cl

Origin of Product

United States

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